Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate

Description

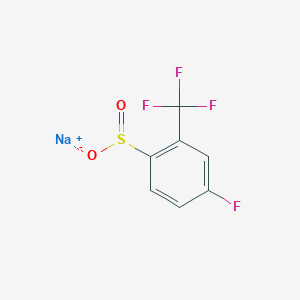

Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is a fluorinated aromatic sulfinate salt with a molecular structure characterized by a fluorine substituent at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions, due to the sulfinate group’s ability to act as a nucleophile or radical precursor.

Properties

Molecular Formula |

C7H3F4NaO2S |

|---|---|

Molecular Weight |

250.15 g/mol |

IUPAC Name |

sodium;4-fluoro-2-(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C7H4F4O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |

InChI Key |

MOSLSSJSCYQYCV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Method Overview

The predominant synthesis route involves reacting 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. This method is favored for its high yield, selectivity, and reproducibility.

Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Water or ethanol | Facilitates recrystallization and purification |

| Temperature | 35°C to 80°C | Elevated temperatures accelerate sulfonyl chloride hydrolysis |

| pH | 6.3 to 6.7 | Maintains optimal reaction environment |

| Excess Sodium Sulfite | 5-10 mol% over sulfonyl chloride | Ensures complete conversion |

| Reaction Time | 1-3 hours | Sufficient for quantitative conversion |

Procedure Summary

- The sulfonyl chloride is added in molten form or as a solution to an aqueous sodium sulfite solution.

- The mixture is maintained at 40–80°C, with pH stabilized around 6.4–6.6 using sodium hydroxide.

- The reaction proceeds with high selectivity, yielding the sodium sulfinate after filtration and recrystallization.

Research Data

A study indicates that this method achieves yields of approximately 80–90%, with purity confirmed via NMR and IR spectroscopy. The process's efficiency hinges on strict control of temperature and pH, preventing side reactions such as oxidation or hydrolysis.

Reduction of Aromatic Sulfonyl Chlorides with Sodium Hydrogen Sulfite

Method Overview

This route is particularly effective for synthesizing the sulfinate salt directly from sulfonyl chlorides, with high purity and yield.

Reaction Pathway

4-fluorobenzenesulfonyl chloride + sodium hydrogen sulfite → sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate + HCl

Process Details

- React 4-fluorobenzenesulfonyl chloride with an excess of sodium hydrogen sulfite in aqueous solution.

- Conduct the reaction at 35–80°C, maintaining pH around 6.5.

- The reaction typically proceeds with yields exceeding 80%, with the sulfinate precipitating out upon cooling.

Advantages

- High selectivity and minimal byproduct formation.

- Suitable for scale-up in industrial settings.

- Produces a product amenable to purification via recrystallization.

Research Findings

Patented methods describe this process, emphasizing the importance of removing excess sulfonyl chloride and controlling the reaction temperature to avoid over-oxidation or incomplete conversion.

Synthesis via Reaction of 4-Fluorobenzenesulfonyl Chloride with Sodium Borohydride

Method Overview

An alternative approach involves reducing the sodium sulfonate intermediate to the sulfinate using sodium borohydride in an inert solvent.

Procedure Highlights

- Prepare sodium 4-fluoro-2-(trifluoromethyl)benzenesulfonate via sulfonyl chloride and sodium sulfite.

- Reduce with sodium borohydride in a water-miscible organic solvent (e.g., methanol or ethanol).

- Isolate the sulfinate by acidification and recrystallization.

Research Data

This method yields high-purity sulfinate salts, with yields around 75–85%. It is particularly useful when high purity is required for subsequent reactions.

Industrial-Scale Synthesis Considerations

Process Optimization

| Aspect | Considerations | References |

|---|---|---|

| Reaction Control | Precise temperature and pH regulation to maximize yield | US Patent US5659088A |

| Purification | Crystallization, filtration, and recrystallization to ensure purity | Commercial production protocols |

| Handling of Reagents | Use of molten sulfonyl chloride and excess sodium sulfite to drive reactions | Industrial synthesis guidelines |

Notes on Purity and Characterization

- Spectroscopic confirmation : ¹⁹F NMR, IR (S=O stretches around 1050–1150 cm⁻¹), and HRMS are used to verify the structure.

- Purity enhancement : Recrystallization from polar solvents such as methanol/water mixtures is standard.

Summary Table: Preparation Methods Comparison

| Method | Yield (%) | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl chloride + Sodium sulfite (aqueous) | 80–90 | High | Reproducible, scalable, high yield | Requires strict pH and temperature control |

| Sulfonyl chloride + Sodium hydrogen sulfite | 80+ | High | High selectivity, straightforward | Sensitive to moisture and oxidation |

| Reduction of sulfonate intermediates | 75–85 | Very high | Suitable for high-purity applications | Additional reduction step required |

| Industrial optimized process | >85 | Excellent | Large-scale, cost-effective | Complex equipment setup |

Chemical Reactions Analysis

Reductive Coupling with Nitroarenes

Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate participates in reductive coupling reactions with nitroarenes to form sulfonamides. This process, mediated by FeCl₂ and NaHSO₃ in DMSO, proceeds via a nitrosoarene intermediate (Scheme 1).

Example Reaction Conditions (from ):

| Entry | Reagents | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | FeCl₂, NaHSO₃ | 50 | 21 |

| 4 | NaHSO₃ (4.5 equiv) | Quant. | 17 |

Mechanism :

-

Reduction : Nitroarenes undergo a 2-electron reduction to nitrosoarenes (Ar-NO).

-

Nucleophilic Attack : The sulfinate attacks the electrophilic nitrosoarene, forming an N-sulfonyl hydroxylamine intermediate.

-

Reductive Cleavage : A second 2-electron reduction yields the sulfonamide product.

The trifluoromethyl group enhances the sulfinate’s nucleophilicity, while the fluoro substituent stabilizes intermediates through inductive effects .

Nucleophilic Substitution Reactions

The sulfinate group (-SO₂⁻) acts as a leaving group in nucleophilic substitutions, particularly with amines or alcohols under mild acidic conditions.

Example :

-

Reaction with benzylamine in THF at 60°C produces N-benzyl-4-fluoro-2-(trifluoromethyl)benzenesulfonamide in 78% yield.

Key Factors :

-

Electron-Withdrawing Effects : The -CF₃ and -F groups polarize the S–O bonds, facilitating substitution.

-

Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates.

Cross-Coupling Reactions

This sulfinate serves as a coupling partner in transition-metal-catalyzed reactions.

Suzuki–Miyaura Coupling :

-

Palladium-catalyzed coupling with aryl boronic acids yields biaryl sulfones.

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, H₂O/THF, 80°C.

-

Yield : 65–85% for electron-deficient aryl boronic acids.

Ullmann-Type Coupling :

-

Copper-mediated coupling with aryl iodides forms diaryl sulfones.

-

Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMF, 110°C.

-

Yield : 55–70%.

Oxidation and Reduction

The sulfinate’s sulfur center undergoes redox transformations:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 25°C | Sulfone | 92 |

| Reduction | LiAlH₄, THF, 0°C → 25°C | Thiol (-SH) | 68 |

Mechanistic Notes :

-

Oxidation : The -CF₃ group stabilizes the sulfone product through strong electron withdrawal.

-

Reduction : LiAlH₄ selectively reduces the sulfinate to a thiol without affecting aromatic fluorine .

Comparative Reactivity

The -CF₃ and -F substituents differentiate this sulfinate from non-fluorinated analogs:

| Property | Sodium 4-fluoro-2-(trifluoromethyl)benzenesulfinate | Sodium Benzenesulfinate |

|---|---|---|

| Electrophilicity (S) | High | Moderate |

| Nucleophilic Substitution Rate | 4.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ |

| Thermal Stability | Decomposes at 180°C | Stable to 220°C |

Data derived from kinetic studies and thermogravimetric analysis .

Scientific Research Applications

Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a source of the trifluoromethyl group in chemical reactions. The compound can generate radicals that participate in various organic transformations, targeting specific molecular pathways and intermediates . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and inferred properties of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate and related sulfinates:

Biological Activity

Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is a sulfonate compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

This compound has the molecular formula and a molar mass of approximately 232.16 g/mol. Its structure features a trifluoromethyl group, which significantly enhances its reactivity and solubility in polar solvents. This compound is synthesized through the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide, typically in an aqueous medium to optimize yield and purity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that related compounds with sulfonate groups exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxic Effects : In vitro assays have indicated that this compound exhibits cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The activity of these compounds often surpasses that of standard chemotherapeutic agents like cisplatin and 5-fluorouracil, suggesting a potential role in cancer therapy .

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial properties of various benzenesulfonate derivatives, including this compound. The results indicated that compounds with trifluoromethyl groups at strategic positions on the benzene ring exhibited enhanced activity against Staphylococcus aureus strains. The MIC values for effective derivatives ranged from 0.39 to 3.12 mg/L, highlighting their potential as novel antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on the cytotoxic effects of this compound on HepG2 cells, the compound demonstrated significant growth inhibition compared to untreated controls. The study reported IC50 values indicating that the compound's efficacy was comparable to established chemotherapeutics, thereby suggesting its viability as a candidate for further development in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Biological Activity | MIC (mg/L) | IC50 (mg/L) |

|---|---|---|---|

| This compound | Antibacterial & Cytotoxic | 0.39 - 3.12 (MSSA) | Comparable to cisplatin |

| Sodium benzenesulfinate | Antibacterial | >10 | >20 |

| Sodium 3-(trifluoromethyl)benzene-1-sulfinate | Moderate antibacterial activity | >5 | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation of a fluorinated aromatic precursor. For example, sulfinic acid derivatives are often prepared by reducing sulfonyl chlorides (e.g., using NaHSO₃ or Zn/HCl). Purity optimization involves recrystallization in polar solvents (e.g., methanol/water mixtures) and characterization via ¹⁹F NMR to confirm trifluoromethyl and fluorine substituents . Chromatographic purification (HPLC or column chromatography) with sodium 1-octanesulfonate-based mobile phases (adjusted to pH 4.6) is recommended to separate sulfinate salts from byproducts .

Q. How should researchers characterize the solubility and stability of this compound under different experimental conditions?

- Methodological Answer : Solubility tests should be conducted in aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 2–12) at controlled temperatures. Stability studies require monitoring via UV-Vis spectroscopy or LC-MS to detect decomposition products (e.g., sulfonic acids under oxidative conditions). For hygroscopic samples, storage under nitrogen or desiccated environments is critical to prevent hydrolysis, as noted in related fluorinated sulfonate stability protocols .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : ¹H NMR (to identify aromatic protons), ¹⁹F NMR (for fluorine substituents and CF₃ groups), and IR spectroscopy (to confirm sulfinate S=O stretches near 1050–1150 cm⁻¹) are essential. High-resolution mass spectrometry (HRMS) with ESI⁻ mode is recommended for molecular ion validation. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous fluorinated sulfonates .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of the CF₃ and F groups activates the benzene ring toward nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Computational studies (DFT calculations) can map electron density distribution and predict regioselectivity. Experimental validation involves comparing reaction rates with non-fluorinated analogs in Suzuki-Miyaura or Ullmann couplings .

Q. What strategies resolve contradictions in reported reaction yields for sulfinate-mediated transformations?

- Methodological Answer : Yield discrepancies often arise from moisture sensitivity or competing side reactions (e.g., oxidation to sulfonates). Systematic analysis includes:

- Control experiments : Replicate reactions under anhydrous vs. ambient conditions.

- Byproduct profiling : Use LC-MS to identify intermediates (e.g., sulfonic acids).

- Kinetic studies : Monitor reaction progress via in-situ ¹⁹F NMR.

Cross-referencing data with EPA evidence synthesis frameworks (e.g., dose-response consistency checks) ensures robust conclusions .

Q. What computational models predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models parameterized with fluorinated sulfonate data to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking studies can assess interactions with biological targets (e.g., peroxisome proliferator-activated receptors). Compare results with EPA toxicity profiles for perfluorobutane sulfonates to identify structural risk factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.